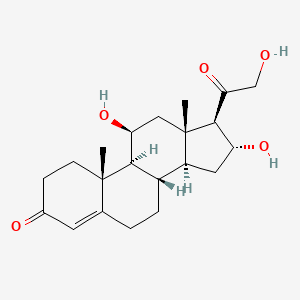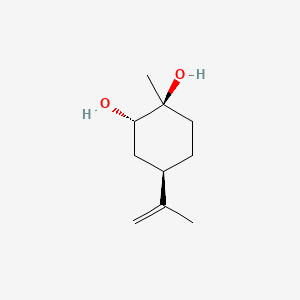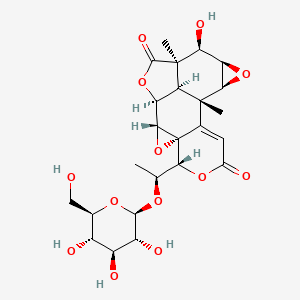
4-Isothiocyanatobenzoic acid
概要
説明
4-Isothiocyanatobenzoic acid is an organic compound with the molecular formula C8H5NO2S. It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to the para position of a benzoic acid molecule. This compound is known for its reactivity and is used in various chemical and biological applications .
準備方法
Synthetic Routes and Reaction Conditions: 4-Isothiocyanatobenzoic acid can be synthesized through several methods. One common approach involves the reaction of 4-aminobenzoic acid with thiophosgene. The reaction typically proceeds under mild conditions, with the thiophosgene acting as a sulfurizing agent to convert the amine group into an isothiocyanate group .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of safer and more sustainable reagents. For example, the reaction of 4-aminobenzoic acid with elemental sulfur in the presence of a catalytic amount of amine bases, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene), has been optimized for higher yields and reduced environmental impact .
化学反応の分析
Types of Reactions: 4-Isothiocyanatobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming thioureas, carbamates, and dithiocarbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as amines, leading to the formation of thiourea derivatives.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: DBU, triethylamine.
Solvents: Dichloromethane, acetonitrile.
Major Products:
Thioureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Dithiocarbamates: Formed from the reaction with thiols.
科学的研究の応用
4-Isothiocyanatobenzoic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-isothiocyanatobenzoic acid involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins. This reactivity allows the compound to modify the structure and function of target biomolecules, leading to various biological effects .
Molecular Targets and Pathways:
類似化合物との比較
4-Isothiocyanatobenzoic acid can be compared with other isothiocyanate-containing compounds:
Phenyl isothiocyanate: Similar in structure but lacks the carboxyl group, making it less reactive in certain applications.
Benzyl isothiocyanate: Contains a benzyl group instead of a carboxyl group, leading to different reactivity and applications.
Allyl isothiocyanate: Known for its pungent odor and used primarily in food preservation and flavoring.
Uniqueness: The presence of the carboxyl group in this compound enhances its reactivity and allows for additional functionalization, making it a versatile compound in various chemical and biological applications .
特性
IUPAC Name |
4-isothiocyanatobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S/c10-8(11)6-1-3-7(4-2-6)9-5-12/h1-4H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEFRYQKJYMLCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90175579 | |
| Record name | 4-Isothiocyanatobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2131-62-6 | |
| Record name | 4-Isothiocyanatobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2131-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Isothiocyanatobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002131626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2131-62-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52064 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Isothiocyanatobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90175579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Carboxyphenyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ISOTHIOCYANATOBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G83CC6APM6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details












Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-carboxyphenyl isothiocyanate interact with biological systems to exert its effects?
A1: 4-carboxyphenyl isothiocyanate acts as a hydrogen sulfide (H2S) donor. [] H2S is a gasotransmitter, meaning it acts as a signaling molecule in various physiological processes. While the exact mechanisms of action are still under investigation, research suggests that 4-carboxyphenyl isothiocyanate releases H2S in the presence of biological thiols, such as L-cysteine. [] This released H2S then interacts with various targets, including ion channels like KATP channels in smooth muscle cells, leading to vasorelaxation. []
Q2: What is the structural characterization of 4-carboxyphenyl isothiocyanate?
A2: While the provided abstracts don't include specific spectroscopic data, we can derive the structural information:
Q3: What are the potential therapeutic applications of 4-carboxyphenyl isothiocyanate based on its pharmacological profile?
A4: 4-carboxyphenyl isothiocyanate demonstrates promising cardiovascular effects. [] Its ability to release H2S, a known vasodilator, leads to relaxation of blood vessels, including aorta and coronary arteries. [] Additionally, 4-carboxyphenyl isothiocyanate exhibits protective effects against ischemia/reperfusion injury, a condition where blood supply returns to tissue after a period of shortage. [] These findings suggest its potential therapeutic use in conditions like hypertension and other cardiovascular diseases.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
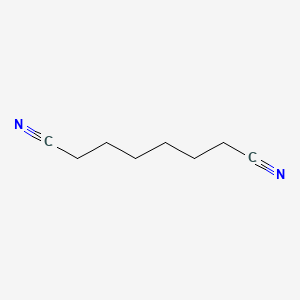
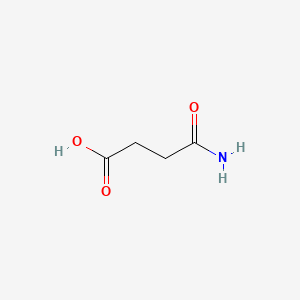



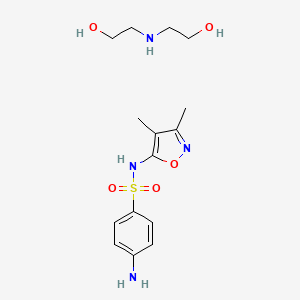

![N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B1195958.png)
